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Compound of Interest

Compound Name: Carvoxime

Cat. No.: B7783262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carvoxime is a derivative of carvone, a naturally occurring monoterpenoid found in the

essential oils of spearmint and caraway. The transformation of the ketone functional group in

carvone to an oxime introduces a nitrogen-containing moiety, which can serve as a versatile

synthetic handle for further chemical modifications. This protocol details the synthesis of

carvoxime from carvone via an oximation reaction with hydroxylamine hydrochloride. The

procedure is based on a general and robust method for the formation of oximes from ketones.

[1][2]

Reaction Scheme
The synthesis of carvoxime from carvone proceeds through the reaction of the ketone

carbonyl group with hydroxylamine. The reaction is typically carried out in the presence of a

weak base, such as sodium acetate, to neutralize the hydrochloric acid released from

hydroxylamine hydrochloride, driving the reaction to completion.

Reaction: Carvone + Hydroxylamine Hydrochloride → Carvoxime + Sodium Chloride + Acetic

Acid + Water
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Materials and Equipment
(R)-(-)-Carvone (or (S)-(+)-Carvone)

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate (CH₃COONa), anhydrous

Ethanol (95%)

Deionized water

Diethyl ether (or other suitable extraction solvent)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask (appropriate size)

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Thin-layer chromatography (TLC) plates and developing chamber

Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve carvone in ethanol.

Addition of Reagents: To the stirred solution, add a solution of hydroxylamine hydrochloride

and sodium acetate in water.[1] The molar ratio of hydroxylamine hydrochloride and sodium
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acetate to carvone should be in slight excess (e.g., 1.2 to 1.5 equivalents).

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent

mixture) and maintain this temperature with stirring. The progress of the reaction can be

monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3

hours.

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to

room temperature.

Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and

extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

Washing: Combine the organic extracts and wash them sequentially with deionized water

and then with a saturated brine solution.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to yield the crude carvoxime.

Purification (Optional): If necessary, the crude product can be purified by recrystallization or

column chromatography.

Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Carvoxime
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Parameter Value Reference/Notes

Reactants

Carvone Molar Mass 150.22 g/mol

Hydroxylamine HCl Molar

Mass
69.49 g/mol

Sodium Acetate Molar Mass 82.03 g/mol

Product

Carvoxime Molar Mass 165.23 g/mol [3]

Reaction Conditions

Solvent System Ethanol/Water
Based on general oximation

procedures.[1]

Temperature Reflux
Based on general oximation

procedures.[2]

Reaction Time 1-3 hours (monitor by TLC)
Estimated based on similar

reactions.

Characterization Data

¹H NMR (CDCl₃, ppm)
See detailed characterization

below

¹³C NMR (CDCl₃, ppm)
See detailed characterization

below
[3]

FTIR (cm⁻¹)
~3200-3400 (O-H), ~1645

(C=N), ~1600 (C=C)

Characteristic stretching

frequencies for oximes.[4] The

C=O stretch of carvone (~1675

cm⁻¹) will be absent.[5]

Characterization of Carvoxime
Appearance: Typically a crystalline solid.
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¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl, alkyl, and

oxime protons. The exact chemical shifts may vary slightly depending on the solvent and

instrument.

¹³C NMR: The carbon NMR spectrum will show the disappearance of the ketone carbonyl

carbon signal (around 200 ppm in carvone) and the appearance of a new signal for the

oxime carbon (C=N) at a higher field.[3][6]

FTIR: The infrared spectrum will be characterized by the appearance of a broad O-H

stretching band for the oxime hydroxyl group and a C=N stretching vibration, with the

concomitant disappearance of the C=O stretching band of the starting carvone.[4]

Mandatory Visualization

Reaction Work-up & Isolation Analysis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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